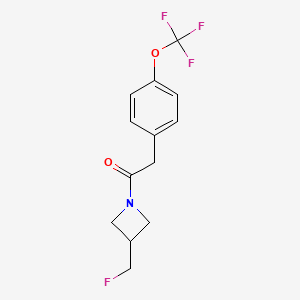

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSVRIVPYDZVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and fluoromethyl group can interact with enzymes or receptors, potentially modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several classes of fluorinated heterocycles and ketone derivatives. Below is a systematic analysis of its similarities and distinctions:

Structural Analogues

2.1.1. Azetidine and Azetidinone Derivatives

- Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one): While ezetimibe shares an azetidinone core, its substitution pattern includes hydroxyphenyl and fluorophenyl groups rather than trifluoromethoxy and fluoromethyl moieties. Ezetimibe’s hydroxyl groups enhance solubility but reduce metabolic stability compared to the target compound’s fluorinated substituents .

- However, the fluorine atom on the phenyl ring may confer similar electronic effects .

Trifluoromethoxy-Containing Compounds

- 2,2,2-Trifluoroethoxychalcones :

These chalcones feature a trifluoroethoxy group attached to aromatic rings, synthesized via Claisen-Schmidt condensation. The trifluoromethoxy group in the target compound may exhibit stronger electron-withdrawing effects than trifluoroethoxy, influencing receptor interactions . - 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone: This triazole-pyridine hybrid includes a trifluoromethyl group but lacks the azetidine scaffold. Its larger heterocyclic system may increase steric hindrance compared to the compact azetidine ring .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized in Table 1:

| Compound Name | Molecular Weight | logP (Predicted) | H-Bond Acceptors | H-Bond Donors | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 319.26 | 2.8 | 6 | 0 | Azetidine, CF3O, CH2F |

| Ezetimibe | 409.43 | 4.1 | 5 | 2 | Azetidinone, 2×F, OH |

| 2,2,2-Trifluoroethoxychalcone (from [2]) | ~300 (varies) | 3.2 | 5 | 0 | CF3CH2O, chalcone |

| 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone [19] | 249.30 | 2.5 | 3 | 0 | Azepane, F |

| 1-(4-(Quinolin-8-ylamino)phenyl)ethanone [13] | 288.33 | 2.9 | 4 | 1 | Quinoline, NH |

Table 1 : Physicochemical comparison with structural analogues. logP values are estimated using fragment-based methods.

The target compound’s logP (2.8) reflects a balance between lipophilicity (enhanced by CF3O and CH2F) and polarity (from the azetidine nitrogen). Its lack of hydrogen bond donors may reduce solubility compared to ezetimibe but improve membrane permeability .

Biological Activity

The compound 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for the compound is , characterized by a fluoromethyl azetidine moiety linked to a trifluoromethoxy-substituted phenyl group. The synthesis involves several steps, including the formation of the azetidine ring and subsequent functionalization with fluorinated groups.

Synthesis Pathway

- Formation of Azetidine : The initial step involves the reaction of appropriate precursors to form the azetidine ring.

- Fluorination : The incorporation of the fluoromethyl group is achieved through nucleophilic substitution reactions.

- Trifluoromethoxy Group Addition : This step typically utilizes trifluoromethoxy reagents to introduce the desired substituent on the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases and other proteins implicated in disease processes.

Anticancer Activity

Recent investigations have highlighted its potential as an anticancer agent. For instance, compounds structurally similar to 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values have been reported in the low micromolar range, indicating effective inhibition of cell proliferation.

- HeLa (cervical cancer) : Similar trends in cytotoxicity were observed, suggesting a broad spectrum of activity against different cancer types.

Case Study 1: Antitumor Efficacy

A study conducted on a series of azetidine derivatives demonstrated that compounds with similar structural features exhibited enhanced antitumor activity. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase, which was corroborated by flow cytometry analyses.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific kinases associated with tumor growth and metastasis. The findings suggested that 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone could serve as a lead compound for developing targeted therapies against resistant cancer forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.